molecular formula C9H11NO B2408597 5,6,7,8-Tetrahydroquinolin-4-ol CAS No. 860231-47-6

5,6,7,8-Tetrahydroquinolin-4-ol

Cat. No. B2408597
CAS RN: 860231-47-6
M. Wt: 149.193
InChI Key: ZGJDQLDCBPXGGF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroquinolin-4-ol is 1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h5-6H,1-4H2,(H,10,11) and the InChI key is ZGJDQLDCBPXGGF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound has a molecular weight of 149.19 .

Scientific Research Applications

Subheading Enantioselective Synthesis Methods

Enantiomerically pure forms of 5,6,7,8-tetrahydroquinolin-8-ol and its derivatives have been synthesized, demonstrating the potential of these compounds in stereochemical applications. One method involved the lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol, yielding excellent chemical yields and allowing for enantiomerically pure substituted products (Uenishi & Hamada, 2002).

Tetrahydroquinolines in Medicinal Chemistry

Subheading Importance in Drug Development

5,6,7,8-Tetrahydroquinolines, particularly those with trifluoromethyl groups, are valuable in medicinal chemistry due to their partially-saturated bicyclic ring and stable CF(3) group. These compounds have been synthesized through a concise one-pot process, contributing to the development of novel medicinal compounds (Johnson et al., 2013).

Green Chemistry Applications

Subheading Eco-Friendly Synthesis Techniques

Research has focused on an eco-friendly approach for constructing multi-functionalized benzenes, including 5,6,7,8-tetrahydroquinolines, through a mortar and pestle grinding technique. This approach aligns with green chemistry principles and supports the synthesis of bioactive molecules (Damera & Pagadala, 2023).

Tetrahydroquinoline Derivatives as NF-κB Inhibitors

Subheading Potential in Cancer Treatment

Novel derivatives of 1,2,3,4-tetrahydroquinolines have been identified as potent inhibitors of NF-κB transcriptional activity and exhibit cytotoxicity against various human cancer cell lines. This discovery underscores the potential of these compounds in cancer therapy (Jo et al., 2016).

Anti-Cancer Properties of Tetrahydroquinolines

Subheading Novel Chemotherapeutic Agents

Chiral tetrahydroquinolines, synthesized via Ir-catalyzed asymmetric hydrogenation, demonstrated potential anti-cancer activity in both in vitro and in vivo studies, suggesting their viability as novel cancer chemotherapeutic agents (Lam et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

5,6,7,8-tetrahydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h5-6H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJDQLDCBPXGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58596-31-9
Record name 1,4,5,6,7,8-hexahydroquinolin-4-one
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